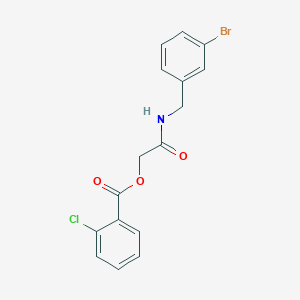

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound characterized by a 2-chlorobenzoate ester core linked to a 3-bromobenzylamino-substituted oxoethyl group.

Properties

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFFJBVTZVYSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be achieved through several methods. One common approach involves the direct esterification of 3-bromobenzyl alcohol with 2-chlorobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven by the removal of water, often achieved through azeotropic distillation.

Chemical Reactions Analysis

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the 3-bromobenzyl moiety can be replaced through coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Oxidation and Reduction:

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-oxoethyl benzoate derivatives. Below is a detailed comparison with key analogs:

Key Observations :

- Synthetic Efficiency : The 4-chlorophenyl analog () achieves a 96.88% yield under mild conditions, suggesting that halogenated aromatic systems generally favor high synthetic efficiency .

Spectroscopic and Computational Studies

- 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate : DFT studies reveal a planar geometry stabilized by intramolecular hydrogen bonding (C=O⋯H–N), with FT-IR and XRD data aligning closely with computational predictions .

- Adamantane Derivatives: Bulky adamantane groups force synclinal conformations, reducing molecular flexibility. These compounds exhibit notable antioxidant activity (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperforms standard antioxidants) .

Crystal Packing and Intermolecular Interactions

- Benzofuran Derivatives : Substituents like 2-chloro vs. 2-methoxy groups significantly alter crystal packing. For example, 2-chloro analogs form centrosymmetric dimers via C–H⋯O bonds, while methoxy-substituted analogs develop 2D plates through extended hydrogen bonding .

- Target Compound: The 3-bromobenzylamino group may promote dimerization via N–H⋯O interactions, similar to observations in amide-containing analogs .

Biological Activity

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, with the CAS number 1241993-35-0, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom on the benzyl group and a chlorine atom on the benzoate moiety, which may influence its reactivity and interaction with biological targets. Its molecular formula is , and it has a molecular weight of 382.63 g/mol.

Synthesis

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the direct esterification of 3-bromobenzyl alcohol with 2-chlorobenzoic acid in the presence of a strong acid catalyst. This reaction can be optimized using various methods, including azeotropic distillation to remove water and enhance yield.

Antimicrobial Activity

Research indicates that compounds similar to 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate exhibit significant antimicrobial properties. For instance, studies on related benzothiazoloquinolone derivatives have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis while being less effective against Gram-negative strains .

Table 1: Antimicrobial Activity Data

| Compound Name | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| Compound A | 5 | >100 |

| Compound B | 10 | >100 |

| 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate | TBD | TBD |

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that halogenated compounds can modulate enzyme activity through competitive inhibition or allosteric modulation. The specific pathways involved remain under investigation, but initial findings suggest possible applications in enzyme-targeted therapies .

The mechanism by which 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate exerts its biological effects may involve:

- Binding to Enzymes/Receptors : The presence of bromine and chlorine atoms may enhance binding affinity to specific enzymes or receptors, leading to altered biological activity.

- Substitution Reactions : The compound can undergo substitution reactions that may lead to the formation of active metabolites capable of interacting with biological macromolecules.

Case Studies

- Antibacterial Activity : A study focused on derivatives of benzothiazoloquinolone found that certain structural modifications significantly enhanced antibacterial activity against Staphylococcus aureus, suggesting that similar modifications in 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate could yield compounds with improved efficacy .

- Enzyme Interaction Studies : Research involving enzyme inhibition assays has shown that halogenated compounds can serve as effective inhibitors for specific targets, paving the way for further exploration of this compound's potential in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.